Biphenyl-4-yl[4-(2,5-dimethoxybenzyl)piperazin-1-yl]methanone Biphenyl-4-yl[4-(2,5-dimethoxybenzyl)piperazin-1-yl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14637629
InChI: InChI=1S/C26H28N2O3/c1-30-24-12-13-25(31-2)23(18-24)19-27-14-16-28(17-15-27)26(29)22-10-8-21(9-11-22)20-6-4-3-5-7-20/h3-13,18H,14-17,19H2,1-2H3
SMILES:
Molecular Formula: C26H28N2O3
Molecular Weight: 416.5 g/mol

Biphenyl-4-yl[4-(2,5-dimethoxybenzyl)piperazin-1-yl]methanone

CAS No.:

Cat. No.: VC14637629

Molecular Formula: C26H28N2O3

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

Biphenyl-4-yl[4-(2,5-dimethoxybenzyl)piperazin-1-yl]methanone -

Specification

Molecular Formula C26H28N2O3
Molecular Weight 416.5 g/mol
IUPAC Name [4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone
Standard InChI InChI=1S/C26H28N2O3/c1-30-24-12-13-25(31-2)23(18-24)19-27-14-16-28(17-15-27)26(29)22-10-8-21(9-11-22)20-6-4-3-5-7-20/h3-13,18H,14-17,19H2,1-2H3
Standard InChI Key ZUBOTOODWZJTQL-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Introduction

Biphenyl-4-yl[4-(2,5-dimethoxybenzyl)piperazin-1-yl]methanone is a synthetic organic compound characterized by its complex structure, which includes a biphenyl moiety, a piperazine ring, and a methanone functional group. The presence of two methoxy groups on the benzyl side chain enhances its potential for biological activity by influencing its interaction with various biological targets. This compound is of significant interest in medicinal chemistry due to its possible therapeutic applications, particularly in the fields of psychiatry and oncology.

Synthesis and Preparation

The synthesis of Biphenyl-4-yl[4-(2,5-dimethoxybenzyl)piperazin-1-yl]methanone typically involves multiple steps, including the formation of the piperazine derivative and its subsequent coupling with a biphenyl derivative. While specific detailed synthetic routes are not widely documented in reliable sources, the general approach involves nucleophilic substitution and palladium-catalyzed coupling reactions.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-(3,4-Dimethoxybenzyl)piperazin-1-ylmethanonePiperazine ring, dimethoxy groupsPotential antidepressant/antitumor
1-(3,4-Dimethoxyphenyl)piperazinePiperazine ringAntidepressant
BenzodiazepinesBenzene ring fused with diazepineAnxiolytic/anticonvulsant
PhenothiazinesTricyclic structureAntipsychotic

This comparison highlights how each compound's unique features contribute to its distinct biological activities and therapeutic potentials.

Research Findings and Future Directions

While detailed research findings specific to Biphenyl-4-yl[4-(2,5-dimethoxybenzyl)piperazin-1-yl]methanone are scarce, its structural similarity to other biologically active compounds suggests potential for therapeutic applications. Further studies are needed to explore its interaction with biological targets and to determine its pharmacodynamics and pharmacokinetics.

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